2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride physical properties
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride physical properties
This guide is structured to serve as an authoritative technical resource for researchers working with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride . It addresses the specific physical properties, mechanistic behaviors, and handling protocols required for high-integrity experimental work, distinguishing this compound from its common isomers.
CAS: 56824-22-7 | Role: Electrophilic Alkylating Agent & Pharmaceutical Intermediate
Executive Summary & Critical Distinction
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is a specialized nitrogen mustard precursor primarily used in the asymmetric synthesis of antihistamines (e.g., Clemastine) and as a pharmacological probe for cholinergic receptors.
CRITICAL WARNING – ISOMER CONFUSION: Researchers frequently confuse this compound with 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1).
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Target Compound (CAS 56824-22-7): Chloroethyl group is on the carbon (C2) of the ring. Forms a bicyclic azetidinium intermediate.[1]
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Common Isomer (CAS 7250-67-1): Chloroethyl group is on the nitrogen . Forms a spiro-aziridinium intermediate.
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Impact: Using the wrong isomer will result in complete synthetic failure due to divergent ring-opening regiochemistry.
Chemical Identity & Physical Characterization[2][3]
The following data aggregates validated experimental values. Note the melting point distinction, which is the primary method for verifying the identity of the C-substituted isomer versus the N-substituted isomer.
| Property | Value | Notes |
| CAS Number | 56824-22-7 | Distinct from 7250-67-1 |
| Molecular Formula | C₇H₁₄ClN[2][3][4] · HCl | MW: 184.11 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 98 – 102 °C | Lit. value (Sigma-Aldrich). The N-substituted isomer melts at ~170°C. |
| Solubility | High: Water, Ethanol, MethanolLow: Ether, Hexane | Polar protic solvents stabilize the salt form. |
| Stability | Stable as HCl salt at -20°C. | Free base is unstable and cyclizes rapidly at RT. |
| pKa | ~10.5 (estimated for pyrrolidine N) | Requires strong base (KOH/NaOH) for free-basing. |
Mechanistic Dynamics: The Azetidinium Pathway
The synthetic utility of 2-(2-Chloroethyl)-1-methylpyrrolidine lies in its conversion to a reactive electrophile. Unlike standard nitrogen mustards that form 3-membered aziridinium ions, this compound cyclizes to form a strained 4-membered bicyclic azetidinium ion.
Mechanism of Action[9][10][11][12][13][14]
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Free Base Liberation: Under basic conditions, the nitrogen lone pair is deprotonated.
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Intramolecular Cyclization: The nitrogen lone pair attacks the
-carbon (the carbon bearing the chlorine), displacing the chloride. -
Intermediate Formation: This forms the 1-methyl-1-azoniabicyclo[3.2.0]heptane ion.
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Nucleophilic Attack: The nucleophile (e.g., an alkoxide) attacks the ring to relieve strain. Regioselectivity is driven by the relief of ring strain, typically reopening the 4-membered ring to restore the pyrrolidine core.
Pathway Visualization
The following diagram illustrates the critical activation pathway from the stable salt to the reactive bicyclic species.
Figure 1: Activation pathway showing the transition from the stable hydrochloride salt to the reactive bicyclic azetidinium intermediate.
Handling, Stability, & Safety Protocols
Due to its mechanism as an alkylating agent, this compound acts as a vesicant (blistering agent) and potential mutagen. Strict adherence to safety protocols is mandatory.
Storage & Stability[15]
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Hygroscopicity: The HCl salt is extremely hygroscopic. Moisture absorption leads to hydrolysis and degradation.
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
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Shelf Life: >2 years if kept dry and frozen. If the solid turns sticky or yellow, it indicates hydrolysis or polymerization.
Handling Protocol
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PPE: Double nitrile gloves, lab coat, and safety goggles. Work exclusively in a fume hood.
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Weighing: Rapidly weigh in a glovebox or use a weighing funnel under a blanket of nitrogen to prevent water uptake.
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Quenching: Quench all glassware and spills with 10% Sodium Thiosulfate solution. Thiosulfate acts as a "soft" nucleophile to safely open and neutralize the azetidinium ring.
Experimental Protocol: Synthesis of Clemastine Intermediate
This protocol demonstrates the standard application of 2-(2-Chloroethyl)-1-methylpyrrolidine HCl in an O-alkylation reaction, derived from optimized pharmaceutical workflows.
Objective: Coupling with a tertiary alcohol (e.g., 1-(4-chlorophenyl)-1-phenylethanol) via the azetidinium intermediate.
Reagents
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Substrate: 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq)
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Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl (1.2 eq)
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Base: Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or Sodium Amide (NaNH₂)
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Solvent: Toluene or DMF (Anhydrous)
Step-by-Step Methodology
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Base Activation:
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In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in anhydrous Toluene.
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Why: Excess base is required to neutralize the HCl salt of the reagent and deprotonate the alcohol substrate.
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Substrate Addition:
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Add the alcohol substrate dropwise at 0°C. Stir for 30 minutes to ensure formation of the alkoxide.
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Reagent Introduction (Critical Step):
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Add 2-(2-Chloroethyl)-1-methylpyrrolidine HCl as a solid (or pre-dissolved in minimal DMF) to the reaction mixture.
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Note: Do not pre-mix the reagent with base outside the reactor, as the free base will self-polymerize if not immediately trapped by the nucleophile.
-
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Reaction Phase:
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Work-up:
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Cool to RT. Quench carefully with water/ice.
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Extract with Ethyl Acetate. Wash organic layer with brine.
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Dry over Na₂SO₄ and concentrate.
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Workflow Diagram
Figure 2: Operational workflow for O-alkylation using the hydrochloride salt.
References
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Sigma-Aldrich. (2024). 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride Product Sheet. Retrieved from
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PubChem. (2024). Compound Summary: 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS 56824-22-7). National Library of Medicine. Retrieved from
- Ebnöther, A., & Jucker, E. (1970). Clemastine (Tavegil) and related compounds: Structure and Activity. Helvetica Chimica Acta.
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Nitrogen Mustard Derivatives. Retrieved from
Sources
- 1. research.ugent.be [research.ugent.be]
- 2. Reactions of Azetidines | Ambeed [ambeed.com]
- 3. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 4. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pharmaceutical Insights: Clemastine Fumarate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
